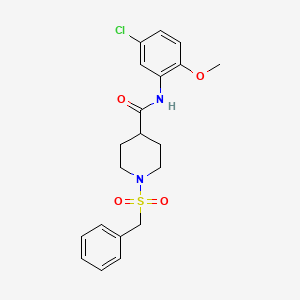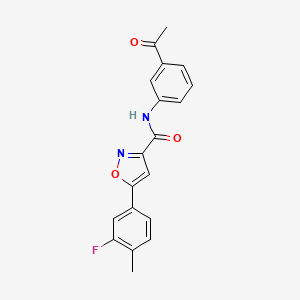![molecular formula C26H27FN4O2 B11346112 7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11346112.png)
7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-fluorofenil)-2-[4-(3-metoxifenil)piperazin-1-il]-4-metil-7,8-dihidroquinazolin-5(6H)-ona es un complejo compuesto orgánico que ha despertado interés en varios campos de investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo fluorofenilo, un grupo metoxifenilo y un anillo de piperazina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-(4-fluorofenil)-2-[4-(3-metoxifenil)piperazin-1-il]-4-metil-7,8-dihidroquinazolin-5(6H)-ona normalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. El proceso a menudo incluye:
Formación del núcleo de quinazolinona: Esto se puede lograr mediante la ciclación de precursores apropiados en condiciones controladas.
Introducción del grupo fluorofenilo: Este paso puede implicar el uso de reactivos fluorados y catalizadores para garantizar una fluoración selectiva.
Unión del grupo metoxifenilo: Esto se puede hacer a través de reacciones de sustitución nucleófila, a menudo utilizando haluros de arilo sustituidos con metoxilo.
Formación del anillo de piperazina: Este paso típicamente involucra la reacción de aminas apropiadas con dihaloalcanos en condiciones básicas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de cribado de alto rendimiento para las condiciones de reacción, así como la implementación de reactores de flujo continuo para ampliar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
7-(4-fluorofenil)-2-[4-(3-metoxifenil)piperazin-1-il]-4-metil-7,8-dihidroquinazolin-5(6H)-ona puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden realizar reacciones de sustitución nucleófila y electrófila utilizando reactivos y condiciones apropiados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Reactivos halogenados en presencia de catalizadores como paladio o cobre.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinazolinona, mientras que la reducción puede producir productos sustituidos con amina.
Aplicaciones Científicas De Investigación
7-(4-fluorofenil)-2-[4-(3-metoxifenil)piperazin-1-il]-4-metil-7,8-dihidroquinazolin-5(6H)-ona tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como ligando en estudios de unión a receptores.
Medicina: Se explora por sus propiedades farmacológicas, incluidos los posibles efectos terapéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 7-(4-fluorofenil)-2-[4-(3-metoxifenil)piperazin-1-il]-4-metil-7,8-dihidroquinazolin-5(6H)-ona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir:
Receptores: Unión a receptores específicos en sistemas biológicos, lo que lleva a la modulación de las vías de señalización.
Enzimas: Inhibición o activación de enzimas involucradas en procesos metabólicos.
Canales iónicos: Modulación de la actividad del canal iónico, afectando la excitabilidad celular.
Comparación Con Compuestos Similares
Compuestos similares
- 7-(4-clorofenil)-2-[4-(3-metoxifenil)piperazin-1-il]-4-metil-7,8-dihidroquinazolin-5(6H)-ona
- 7-(4-bromofenil)-2-[4-(3-metoxifenil)piperazin-1-il]-4-metil-7,8-dihidroquinazolin-5(6H)-ona
Singularidad
La singularidad de 7-(4-fluorofenil)-2-[4-(3-metoxifenil)piperazin-1-il]-4-metil-7,8-dihidroquinazolin-5(6H)-ona radica en su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia del grupo fluorofenilo, en particular, puede mejorar su afinidad de unión y selectividad para ciertos objetivos moleculares, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C26H27FN4O2 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C26H27FN4O2/c1-17-25-23(14-19(15-24(25)32)18-6-8-20(27)9-7-18)29-26(28-17)31-12-10-30(11-13-31)21-4-3-5-22(16-21)33-2/h3-9,16,19H,10-15H2,1-2H3 |
Clave InChI |
GEEVSYNJNZQUGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC(=CC=C4)OC)CC(CC2=O)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


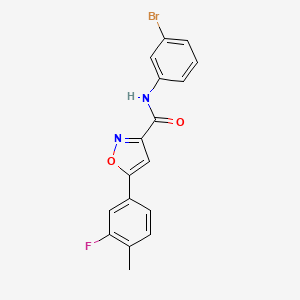
![2-[1-(2,5-dimethylphenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B11346040.png)
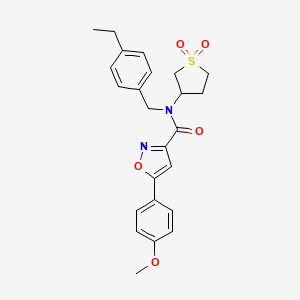
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11346057.png)
![4-tert-butyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B11346068.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11346074.png)
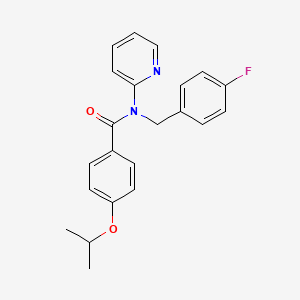

![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11346090.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11346093.png)

